3-((3-Hydroxypropyl)amino)propanamide oxalate
Overview
Description
3-((3-Hydroxypropyl)amino)propanamide oxalate (3-HPAO) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of propanamide and can be synthesized in the laboratory. 3-HPAO has a variety of biochemical and physiological effects and is used in laboratory experiments due to its advantages and limitations.
Scientific Research Applications
Toxicity Evaluation of Aminoxyl Radicals
A critical review of the literature on the toxicity of aminoxyl radicals, which are chemically related to 3-((3-Hydroxypropyl)amino)propanamide oxalate, concluded that these compounds generally exhibit very low toxicity and are not mutagenic. This evaluation included various aminoxyl radicals like 3-carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl and others, assessed using Salmonella typhimurium strains, highlighting their safety profile for further applications (Sosnovsky, 1992).
Water Soluble Polymers for Medicine
Research at the Institute of Macromolecular Chemistry has explored crosslinked hydrophilic polymers and soluble polymers, focusing on their applications in medicine. The study emphasizes the significance of polymers like poly[N(2-hydroxypropyl)methacrylamide], which share functional groups with 3-((3-Hydroxypropyl)amino)propanamide oxalate, for their utility in creating hydrogels and macroporous beads for medical applications (Kálal et al., 1978).
Acrylamide in Processed Foods
A comprehensive review discusses the occurrence, synthesis, toxicity, and detection methods for acrylamide in processed foods, highlighting the importance of accurate determination due to its potential neurotoxic and carcinogenic nature. This review underscores the relevance of understanding chemical compounds' interactions and impacts, similar to those of 3-((3-Hydroxypropyl)amino)propanamide oxalate, in food science and safety (Pundir et al., 2019).
Hydroxypyridinone Complexes with Aluminium
The paper discusses the design, chemistry, and biological assays of hydroxypyridinone complexes, focusing on their efficient chelation properties for medical uses. This research is pertinent to the study of 3-((3-Hydroxypropyl)amino)propanamide oxalate derivatives for potential therapeutic applications, given their ability to form stable complexes with metals (Santos, 2002).
properties
IUPAC Name |
3-(3-hydroxypropylamino)propanamide;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C2H2O4/c7-6(10)2-4-8-3-1-5-9;3-1(4)2(5)6/h8-9H,1-5H2,(H2,7,10);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKGERVAJRTARQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(=O)N)CO.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Hydroxypropyl)amino)propanamide oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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